molecular formula C10H8F4 B8385045 Benzene, 2-fluoro-4-(1-methylethenyl)-1-(trifluoromethyl)-

Benzene, 2-fluoro-4-(1-methylethenyl)-1-(trifluoromethyl)-

Cat. No. B8385045
M. Wt: 204.16 g/mol
InChI Key: BHORSJWKOGYIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915448B2

Procedure details

To a suspension of 60% sodium hydride (1.96 g, 49.0 mmol) was added DMSO (40 ml) in one portion at 0° C. and the reaction mixture was heated at 80° C. for 40 minutes. After cooling to ambient temperature, to this was added a solution of methyltriphenylphosphonium bromide (17.5 g, 49.0 mmol) in anhydrous DMSO (50 ml) dropwise at 0° C. After being stirred for 1 hour at ambient temperature, to this was added a solution of 1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanone (5.04 g, 24.5 mmol) in anhydrous DMSO (40 ml) dropwise at 0° C. and the reaction was stirred at ambient temperature for 1.5 hours. The mixture was quenched with water (150 ml) and extracted with hexane. The combined solution was washed with water then brine, dried over sodium sulfate and concentrated in vacuo to give the crude title compound (3.20 g containing hexane) as a yellow oil.
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
17.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]1[CH:5]=[C:6]([C:14](=O)[CH3:15])[CH:7]=[CH:8][C:9]=1[C:10]([F:13])([F:12])[F:11].[CH3:17]S(C)=O>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:3][C:4]1[CH:5]=[C:6]([C:14]([CH3:15])=[CH2:17])[CH:7]=[CH:8][C:9]=1[C:10]([F:13])([F:12])[F:11] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1.96 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
5.04 g
Type
reactant
Smiles
FC=1C=C(C=CC1C(F)(F)F)C(C)=O
Name
Quantity
40 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
CS(=O)C
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
17.5 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After being stirred for 1 hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
STIRRING
Type
STIRRING
Details
the reaction was stirred at ambient temperature for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water (150 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with hexane
WASH
Type
WASH
Details
The combined solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)C(=C)C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.